molecular formula C6H2BrCl2N3 B1383146 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1160995-23-2

6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1383146
CAS No.: 1160995-23-2
M. Wt: 266.91 g/mol
InChI Key: NRVGOQKEQWXMOO-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C6H2BrCl2N3.

Chemical Reactions Analysis

6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The triazine ring can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

6-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2N3/c7-3-1-4-5(8)10-6(9)11-12(4)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVGOQKEQWXMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=NN2C=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401233616
Record name 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160995-23-2
Record name 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160995-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 2
6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 3
6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 4
6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 5
6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 6
6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine

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